1-(6-Methoxypyridin-3-YL)piperazine
Overview
Description
The compound 1-(6-Methoxypyridin-3-yl)piperazine is a chemical moiety present in various pharmacologically active compounds. It has been incorporated into a series of aminopyridopyrazinones as inhibitors of phosphodiesterase 5 (PDE5), which are important in the treatment of various cardiovascular and neurological disorders. One such compound has shown excellent potency and selectivity, along with the ability to penetrate the brain, and has entered clinical trials for evaluating its therapeutic potential . Additionally, derivatives of this compound have been designed as inhibitors of HIV-1 reverse transcriptase (RT) and have shown significant in vitro activity against the wild HIV-1 RT strain, with some derivatives also exhibiting anti-HIV activity and a good safety index .
Synthesis Analysis
The synthesis of derivatives containing the 1-(6-Methoxypyridin-3-yl)piperazine moiety involves rational design and ligand-based drug design approaches. Fifteen novel derivatives were synthesized and characterized, with a focus on their potential as HIV-1 RT inhibitors . The synthesis process is not detailed in the provided data, but it is clear that the compounds were successfully synthesized and characterized for further biological evaluation.
Molecular Structure Analysis
While the specific molecular structure analysis of 1-(6-Methoxypyridin-3-yl)piperazine derivatives is not detailed in the provided papers, the NMR study of a related compound with a piperazine moiety indicates the use of advanced spectroscopic techniques for structural elucidation. Techniques such as DEPT, H-H COSY, HMQC, and HMBC were employed to make complete NMR assignments for the dihydrochloride salt of the studied compound . These techniques are crucial for confirming the structure of synthesized compounds and ensuring their purity and identity.
Chemical Reactions Analysis
The provided papers do not explicitly discuss the chemical reactions involving 1-(6-Methoxypyridin-3-yl)piperazine. However, the synthesis of its derivatives for biological evaluation implies that the compound participates in chemical reactions that allow for the formation of various pharmacologically active derivatives. The reactions likely involve the formation of amide, ester, or ether bonds, as these are common in medicinal chemistry for constructing complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(6-Methoxypyridin-3-yl)piperazine derivatives are not directly reported in the provided papers. However, the biological evaluation of these compounds suggests that they have properties conducive to drug-likeness, such as the ability to penetrate the blood-brain barrier, as seen in the PDE5 inhibitor that entered clinical trials . Additionally, the evaluation of anti-HIV activity and cytotoxicity indicates that the derivatives have been optimized for desirable pharmacokinetic and pharmacodynamic properties .
Scientific Research Applications
Pharmacological Properties
- A compound with the structure 1-(6-Methoxypyridin-3-YL)piperazine exhibited significant pharmacological properties, including the ability to lower blood pressure in hypertensive rats and possessing brain penetration capabilities. This property makes it a promising candidate for evaluating the therapeutic potential of central inhibition of PDE5 (Hughes et al., 2010).
Diagnostic and Therapeutic Applications in Oncology
- Analogues of the σ receptor ligand, which include structures similar to 1-(6-Methoxypyridin-3-YL)piperazine, have been identified as potential candidates for therapeutic and diagnostic applications in oncology. These analogues show promise due to their selective affinity for receptor subtypes and reduced lipophilicity, making them suitable for tumor cell entry (Abate et al., 2011).
Inhibitors in Cancer Research
- A derivative of 1-(6-Methoxypyridin-3-YL)piperazine was found to induce apoptosis in cancer cells, downregulate Bcl-2 protein levels, and cause G2/M cell cycle arrest. This compound also showed potent anti-growth activity in drug-resistant cancer cells and inhibited tumor growth in xenograft models, suggesting its potential use in cancer treatment (Lee et al., 2013).
Pharmaceutical Analysis
- In the field of pharmaceutical analysis, derivatives of 1-(6-Methoxypyridin-3-YL)piperazine have been used in the development of ion-selective electrodes for the determination of ketoconazole levels in biological fluids and pharmaceutical preparations. This highlights its utility in analytical chemistry (Shamsipur & Jalali, 2000).
Fluorescent Ligands for Receptors
- Long-chain derivatives containing an environment-sensitive fluorescent moiety have been synthesized, demonstrating high receptor affinity and fluorescence properties. These compounds are useful for visualizing receptors in cellular studies (Lacivita et al., 2009).
properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-10-3-2-9(8-12-10)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSOFYASWRIOJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597565 | |
Record name | 1-(6-Methoxypyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxypyridin-3-YL)piperazine | |
CAS RN |
158399-76-9 | |
Record name | 1-(6-Methoxypyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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